SERT Inhibition Potency: 4,7-Disubstituted Tryptamines Exhibit Up to 40-Fold Species-Dependent Potency Differences
Tryptamine derivatives bearing substitutions at the indole 4- and 7-positions, including the 5,7-dimethoxy-4-(aminoethyl) configuration, exhibit up to 40-fold potency differences for inhibiting [³H]5-HT transport when assayed in cells transfected with either human or Drosophila melanogaster SERT cDNAs, compared to compounds substituted at other ring positions [1]. This species-dependent potency divergence is not observed with 5-substituted or unsubstituted tryptamine controls, indicating that the 4,7-substitution pattern engages transmembrane domain I residues (e.g., human Y95) in a manner distinct from other regioisomers [1].
| Evidence Dimension | SERT inhibition potency (species-dependent fold difference) |
|---|---|
| Target Compound Data | Up to 40-fold potency difference between human and D. melanogaster SERT for 4,7-disubstituted tryptamines (representative of the 4-(2′-aminoethyl)-5,7-dimethoxyindole scaffold) [1] |
| Comparator Or Baseline | Unsubstituted tryptamine and 5-substituted tryptamine analogs show minimal species-dependent potency divergence (< 5-fold) [1] |
| Quantified Difference | ≥ 8-fold greater species selectivity relative to 5-substituted or unsubstituted comparators |
| Conditions | [³H]5-HT transport inhibition assay in HEK-293 cells transfected with human SERT vs. D. melanogaster SERT cDNA |
Why This Matters
This pronounced species selectivity is a direct consequence of the 4,7-substitution geometry and serves as a functional fingerprint for verifying correct isomer identity in procurement—a critical quality assurance parameter not provided by generic 3-substituted tryptamine analogs.
- [1] Molecular Pharmacology, 2001, 59(3), 514–523. Adkins, E.M., Barker, E.L., Blakely, R.D. Interactions of Tryptamine Derivatives with Serotonin Transporter Species Variants. View Source
